2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a 1,2,4-triazole-derived acetamide featuring a cyclopropyl group at the 3-position, a phenyl substituent at the 4-position, and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) moiety linked via an acetamide bridge. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which often enhance binding affinity to biological targets. The cyclopropyl group introduces steric constraint and metabolic stability, while the oxolan-2-ylmethyl substituent may improve solubility compared to purely lipophilic analogs .
Properties
IUPAC Name |
2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16(19-11-15-7-4-10-25-15)12-21-18(24)22(14-5-2-1-3-6-14)17(20-21)13-8-9-13/h1-3,5-6,13,15H,4,7-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJSMOKCHPTINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F6246-1784 or VU0540786-1, is a derivative of the 1,2,4-triazole class of compounds. These compounds are known to target sterol demethylase inhibitors (DMIs) . DMIs are enzymes that play a crucial role in the biosynthesis of sterols, which are vital components of cell membranes in fungi and other organisms.
Mode of Action
The compound interacts with its target, the sterol demethylase, by binding to it and inhibiting its function. This inhibition disrupts the normal biosynthesis of sterols, leading to alterations in the composition and function of the cell membrane. The exact nature of these changes depends on the specific organism and cell type, but they can include increased permeability and decreased fluidity, both of which can impair normal cellular function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway. By inhibiting sterol demethylase, the compound prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to the accumulation of toxic intermediates and the depletion of essential sterols, resulting in cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Substituent Effects on Solubility: The oxolan-2-ylmethyl group in the target compound and Compound C enhances solubility compared to purely aromatic substituents (e.g., dichlorophenoxy in Compound A). This is critical for oral bioavailability .
Metabolic Stability :
- Cyclopropyl groups (target compound, Compounds A, B) reduce oxidative metabolism by cytochrome P450 enzymes, a common strategy in drug design.
- The sulfanyl linker in Compound B further stabilizes the molecule against enzymatic degradation .
The 2,4-dichlorophenoxy group in Compound A provides steric bulk and electron-withdrawing effects, which may influence receptor binding kinetics .
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